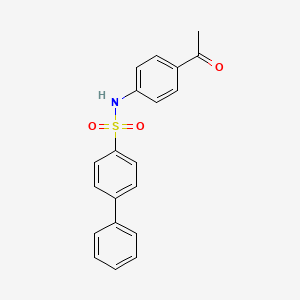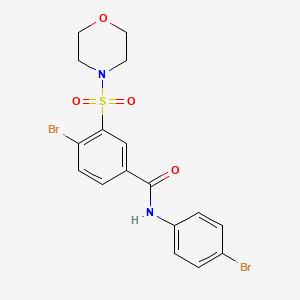![molecular formula C22H16N4O3S B3466561 2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3466561.png)
2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone
描述
2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities.
作用机制
The exact mechanism of action of 2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is not fully understood. However, several studies have proposed possible mechanisms based on its chemical structure and biological activity. It is believed to interact with various cellular targets, including enzymes and receptors, leading to the observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. Some of the major effects include:
1. Inhibition of enzyme activity: The compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase.
2. Modulation of receptor activity: It has also been shown to modulate the activity of various receptors, including GABA-A receptors and NMDA receptors.
3. Anti-oxidant activity: The compound has been shown to possess anti-oxidant activity, which can protect cells from oxidative stress and damage.
实验室实验的优点和局限性
The advantages of using 2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone in lab experiments include its diverse biological activities, relatively easy synthesis method, and availability of various derivatives for structure-activity relationship studies. However, the limitations include its potential toxicity and limited information on its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for research on 2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone. Some of the major areas of interest include:
1. Development of new derivatives: The synthesis of new derivatives with improved biological activities and reduced toxicity is an important area of research.
2. Pharmacokinetics and pharmacodynamics: Further studies are needed to understand the pharmacokinetics and pharmacodynamics of the compound, which can help in its development as a potential drug candidate.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of the compound in humans.
4. Mechanistic studies: Further studies are needed to understand the exact mechanism of action of the compound and its interaction with cellular targets.
Conclusion:
This compound is a promising compound with diverse biological activities and potential applications in various fields of science. However, further studies are needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics, and to evaluate its safety and efficacy in humans.
科学研究应用
2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has been studied for its potential applications in various fields of science. Some of the major research areas include:
1. Antimicrobial activity: Several studies have reported the antimicrobial activity of this compound against various bacterial and fungal strains. It has been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger, among others.
2. Anticancer activity: The compound has also been studied for its potential anticancer activity. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation. This makes it a promising candidate for the development of new anticancer drugs.
3. Anti-inflammatory activity: Inflammation is a common underlying factor in many diseases, and compounds that can reduce inflammation have potential therapeutic applications. This compound has been shown to possess anti-inflammatory activity in various in vitro and in vivo models.
属性
IUPAC Name |
2-[[5-(4-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S/c27-20(16-7-3-1-4-8-16)15-30-22-24-23-21(25(22)18-9-5-2-6-10-18)17-11-13-19(14-12-17)26(28)29/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKYQTIVAYFCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-amino-2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B3466480.png)

![4-[(4-biphenylylsulfonyl)amino]benzoic acid](/img/structure/B3466503.png)

![3-[(2-chlorobenzoyl)amino]phenyl 4-nitrobenzoate](/img/structure/B3466512.png)
![4-bromo-N-(4-bromophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3466518.png)

![3-{[(2-methoxyphenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B3466528.png)
![N-(4-acetylphenyl)-3-[(4-bromophenyl)sulfonyl]benzenesulfonamide](/img/structure/B3466535.png)
![3-bromo-N-[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3466549.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B3466552.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3466557.png)
![3-amino-4,6-dimethyl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3466564.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3466570.png)